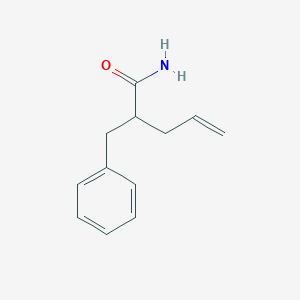

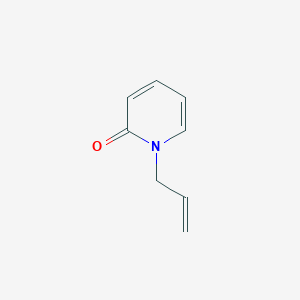

1-烯丙基-2(1H)-吡啶酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyridine derivatives, including structures related to 1-Allyl-2(1H)-pyridinone, often involves reactions of allyl amines and alkynes. A notable methodology incorporates sequential Cu(II)-promoted dehydrogenation of allylamine and Rh(III)-catalyzed N-annulation, efficiently yielding pyridines from simple precursors (Chemical communications, 2012). Additionally, palladium-catalyzed Heck-type reactions and transition-metal-free synthesis involving ring expansion of 2-allyl-2H-azirines have been explored for the robust synthesis of pyridines and related structures, showcasing the versatility and efficiency of modern synthetic approaches (Chemical communications, 2016).

Molecular Structure Analysis

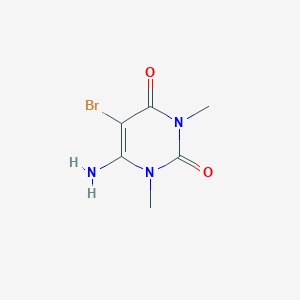

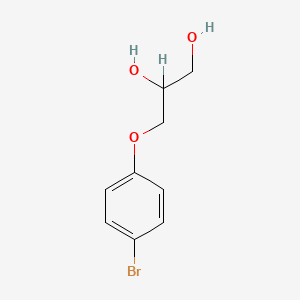

The molecular structure of pyridinone derivatives, including 1-Allyl-2(1H)-pyridinone, has been extensively analyzed through various spectroscopic methods and theoretical computations. Studies have focused on determining resonance structures, tautomeric equilibriums, and the electronic structure of nitrogen atoms within the pyridinone framework, providing insight into the compound's stability and reactivity (International Journal of Molecular Sciences, 2006).

Chemical Reactions and Properties

1-Allyl-2(1H)-pyridinone undergoes a variety of chemical reactions, leveraging its allyl group and the reactive pyridinone ring. These reactions include palladium-catalyzed allylation and azaphospholo-pyridine formation, demonstrating its utility as a versatile intermediate in organic synthesis. The compound's ability to participate in complex formation and its reactivity towards different organic transformations highlight its importance in the development of novel organic compounds (Dalton transactions, 2016).

Physical Properties Analysis

The physical properties of 1-Allyl-2(1H)-pyridinone and related compounds, such as solubility, melting point, and crystal structure, are crucial for understanding their behavior in various environments and applications. Single-crystal X-ray diffraction and spectroscopic methods provide detailed insights into the molecular geometry, highlighting the impact of the allyl group and the pyridinone moiety on the overall structure and properties of the compound (Acta Crystallographica Section E, 2011).

科学研究应用

1. 与不饱和醇的缔合

Lomas (2012) 的一项研究调查了不饱和醇与吡啶的缔合,包括与 1-烯丙基-2(1H)-吡啶酮相关的化合物。研究发现,烯丙醇等不饱和醇与吡啶的缔合常数高于醇。这项研究表明了在研究不同有机化合物之间相互作用中的潜在应用 (Lomas,2012)。

2. 含氮杂环的合成

Agami 等人 (2002) 探索了多取代 3-卤代-2(1H)-吡啶酮的合成,这对于合成各种含氮杂环(如吡啶和哌啶)至关重要。这项工作强调了像 1-烯丙基-2(1H)-吡啶酮这样的化合物在合成具有生物活性的天然产物和药物中的重要性 (Agami、Dechoux、Hebbe 和 Moulinas,2002)。

3. 电子结构的研究

Strzemecka (2006) 研究了烯丙基-(5-吡啶-2-基-[1,3,4]-噻二唑-2-基)-胺的电子结构,其在结构上与 1-烯丙基-2(1H)-吡啶酮相关。这项研究有助于理解类似化合物中的电子性质和互变异构平衡,这对于它们在电子和光子材料中的应用至关重要 (Strzemecka,2006)。

安全和危害

属性

IUPAC Name |

1-prop-2-enylpyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-2-6-9-7-4-3-5-8(9)10/h2-5,7H,1,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXLAXTADFRGVIS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C=CC=CC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50176426 |

Source

|

| Record name | 1-Allyl-2(1H)-pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Allyl-2(1H)-pyridinone | |

CAS RN |

21997-30-8 |

Source

|

| Record name | 1-Allyl-2(1H)-pyridinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021997308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Allyl-2(1H)-pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-amino-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B1266769.png)

![Spiro[12H-benzo[a]xanthene-12,1'(3'H)-isobenzofuran]-3'-one, 9-(diethylamino)-](/img/structure/B1266780.png)